![molecular formula C7H8F6N2O2 B14247623 (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide CAS No. 213017-42-6](/img/structure/B14247623.png)
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide typically involves the reaction of aziridine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the aziridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of aziridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to influence the biological activity of compounds, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}ethanamide
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}butanamide
Uniqueness
Compared to similar compounds, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group and the aziridine ring in a single molecule provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
213017-42-6 |
|---|---|
Formule moléculaire |
C7H8F6N2O2 |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
(2R)-2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxypropanamide |
InChI |
InChI=1S/C7H8F6N2O2/c1-3(4(14)16)17-15-2-5(15,6(8,9)10)7(11,12)13/h3H,2H2,1H3,(H2,14,16)/t3-,15?/m1/s1 |
Clé InChI |
NQQLWVOELVUOSW-HTPUWGIESA-N |
SMILES isomérique |
C[C@H](C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC(C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


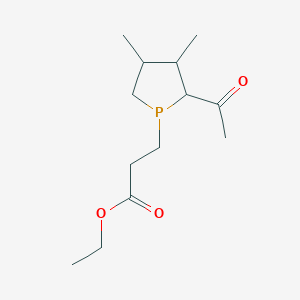
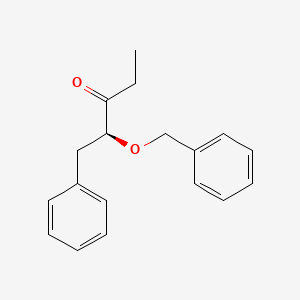
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
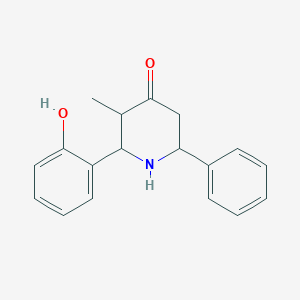

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
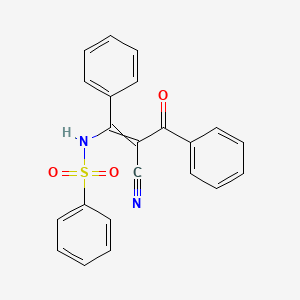
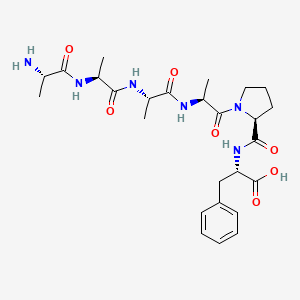
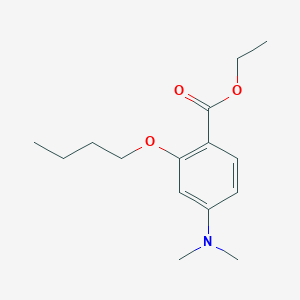
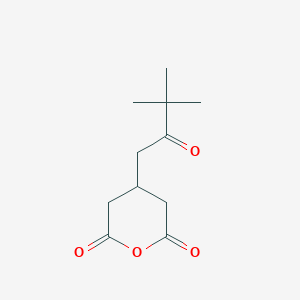
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
